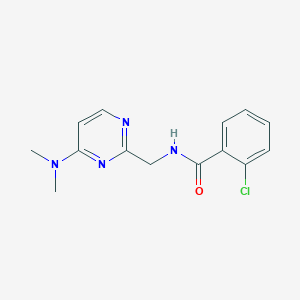
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The compound has a linear formula of C15H15ClN2O .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “this compound”, has been the subject of extensive research . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Aplicaciones Científicas De Investigación
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on various cellular processes, including the inhibition of protein kinase CK2 and the modulation of autophagy. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity, making it a valuable tool for researchers studying the role of CK2 in various cellular processes.
Mecanismo De Acción
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide exerts its effects by binding to the ATP-binding site of CK2. This binding prevents the phosphorylation of CK2 substrates, leading to the inhibition of CK2 activity. This compound has also been found to modulate autophagy, a cellular process involved in the degradation of damaged or unwanted cellular components. The exact mechanism by which this compound modulates autophagy is not fully understood, but it is thought to involve the regulation of the mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. In addition, this compound has been found to modulate the immune response, making it a potential tool for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively characterized, making it a well-understood compound with known properties and effects. However, this compound also has some limitations for use in lab experiments. It has been found to have off-target effects, meaning that it may inhibit other kinases in addition to CK2. This can lead to unintended effects and may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the further characterization of this compound's effects on autophagy. This could lead to a better understanding of the role of autophagy in various cellular processes and could lead to the development of new therapies for diseases involving autophagy dysregulation. Finally, the use of this compound in combination with other therapeutic agents is an area of interest for future research. This could lead to the development of more effective and targeted therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)pyrimidin-2-ylmethanol to produce the intermediate this compound. This intermediate is then purified and characterized using various analytical techniques, including NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)13-7-8-16-12(18-13)9-17-14(20)10-5-3-4-6-11(10)15/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFBAYZEPZKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)
![3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2938715.png)
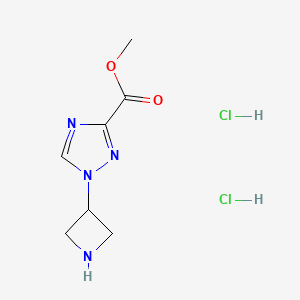
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
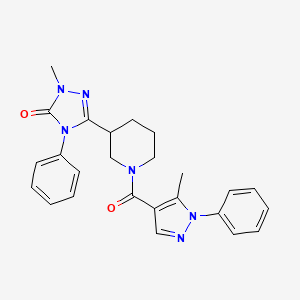
![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)
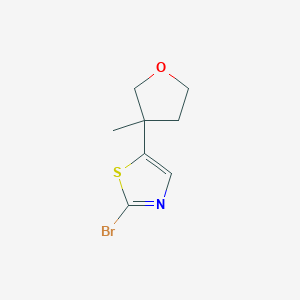
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)
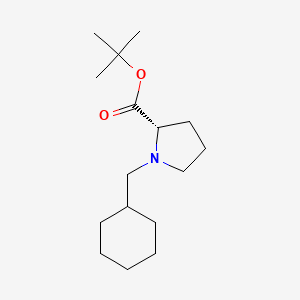
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)
![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)
![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)